5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ringThe presence of the chloro, phenoxyethyl, and sulfanyl groups in its structure contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of 2-phenoxyethanethiol with 5-chloro-1,2,4-thiadiazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole.
Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: Investigated for its antimicrobial, antifungal, and anticancer properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Materials Science: Explored for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole
- 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-triazole
- 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, this compound exhibits unique properties due to the presence of the thiadiazole ring, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-3-(2-phenoxyethylsulfanyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS2/c11-9-12-10(13-16-9)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHBUEIZQPXGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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